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Dipropyleneglycol methyl ether acetate

Coating formulation Ink drying Volatile organic compound (VOC) control

Premature solvent loss in high-temperature coil coatings causes pinholes and film defects. DPGMEA (CAS 88917-22-0) solves this with an evaporation rate ≤0.015 vs. n-butyl acetate, staying in the film through final cure for complete flow and coalescence. • Class III combustible (FP 86°C) - larger storage, lower containment cost vs. PGMEA • HSP match for acrylics, epoxies, alkyds, polyesters (δD=16.3, δP=4.9, δH=8.0) • Supplied as isomer mixture, ≥99% purity, lot-consistent quality.

Molecular Formula C9H18O4
Molecular Weight 190.24 g/mol
CAS No. 88917-22-0
Cat. No. B1245432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyleneglycol methyl ether acetate
CAS88917-22-0
Synonymsdipropylene glycol monomethyl ether acetate
PPG-2 methyl ether acetate
Molecular FormulaC9H18O4
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(COC)OCC(C)OC(=O)C
InChIInChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3
InChIKeyLAVARTIQQDZFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPGMEA Technical and Procurement Baseline


Dipropyleneglycol methyl ether acetate (DPGMEA, CAS 88917-22-0, also known as DPMA or DPM Acetate) is a glycol ether ester belonging to the P-series family of propylene glycol derivatives [1]. As a commercial product, it is typically a mixture of four isomers [2]. Characterized as a slow-evaporating solvent with a boiling point of approximately 200–209 °C at 760 mmHg [3][4], it exhibits low viscosity (typically 1.7–3.5 mPa·s at 25 °C), moderate water solubility (~12–16 wt%), and a flash point near 86 °C [5][6]. Its primary industrial applications are in solvent-based coatings and silkscreen printing inks, where it provides active solvency for a broad range of resins including acrylics, epoxies, alkyds, and polyesters .

DPGMEA vs. PGMEA: Performance & Regulatory Differences


The glycol ether acetate solvent class encompasses a range of compounds with distinct evaporation rates, viscosities, and solvency characteristics dictated by molecular weight and structure. DPGMEA, with a molecular weight of 190.2 g/mol, occupies a mid-to-slow evaporation niche compared to the faster-evaporating propylene glycol methyl ether acetate (PGMEA, 132.2 g/mol) and slower, more hydrophobic alternatives like dipropylene glycol n-butyl ether (DPnB) [1]. Generic substitution without quantitative comparison of these parameters can lead to film defects, regulatory non-compliance, or altered process windows. The acetate capping in DPGMEA eliminates the reactive hydrogen found in its non-esterified precursor, dipropylene glycol methyl ether (DPM), conferring distinct chemical stability and reduced polarity . Furthermore, DPGMEA's specific Hansen solubility parameter profile and low vapor pressure differentiate it within the P-series, making it unsuitable for direct, unverified replacement in formulations optimized for other glycol ether acetates [2].

DPGMEA Comparative Evidence


Evaporation Rate vs. PGMEA

DPGMEA exhibits an evaporation rate that is substantially slower than PGMEA, providing a longer open time and reducing the risk of surface defects in coating applications. When compared to the industry standard n-butyl acetate (n-BuAc = 1.0), DPGMEA's evaporation rate is ≤0.015, while PGMEA's evaporation rate is approximately 0.62 [1]. This 40-fold difference in relative evaporation rate makes DPGMEA suitable for applications requiring prolonged wet-edge or for use as a tailing solvent [2].

Coating formulation Ink drying Volatile organic compound (VOC) control

Viscosity vs. PGMEA

DPGMEA demonstrates lower viscosity compared to PGMEA at ambient temperature. Reported values for DPGMEA range from 1.7 cP to 3.5 mPa·s at 25 °C, whereas PGMEA is typically around 1.3 mPa·s [1][2]. While the difference is modest, the slightly higher viscosity of DPGMEA, combined with its lower molecular weight among glycol ether acetates, contributes to improved flow and leveling without the need for additional rheology modifiers in certain coating formulations [3].

Coating flow and leveling Inkjet printing Resin dissolution

Vapor Pressure & Flammability vs. PGMEA

DPGMEA has a significantly lower vapor pressure than PGMEA, which directly impacts flammability classification and VOC emissions. DPGMEA's vapor pressure is 0.08 mmHg at 20 °C, compared to PGMEA's 3.7 mmHg at 20 °C [1]. This translates to DPGMEA being classified as a Class III combustible liquid, whereas PGMEA is a Class II combustible, making DPGMEA easier to handle, store, and ship with less stringent regulatory overhead [2].

Workplace safety Storage and handling Low-VOC formulations

HSP Profile vs. PGMEA

The Hansen solubility parameters (HSP) provide a quantitative measure of a solvent's compatibility with polymers and other formulation components. DPGMEA has a HSP profile of δD = 16.3, δP = 4.9, δH = 8.0 (MPa^0.5), while PGMEA has δD = 15.5, δP = 5.5, δH = 9.8 (MPa^0.5) [1]. The distance between these two solvents in HSP space is approximately 2.7 (MPa^0.5), indicating that they are not fully interchangeable in terms of solvency for all resin systems [2]. Specifically, DPGMEA has a higher dispersion component and lower polar and hydrogen-bonding components, making it more compatible with less polar polymers.

Solvent selection Polymer compatibility Formulation design

Tailing Solvent in Coil Coatings

In high-temperature coil coating processes, DPGMEA is specifically cited as a tailing solvent used to prevent pinholes and other film defects during the final stages of cure [1]. This application is unique to DPGMEA due to its combination of slow evaporation, good solvency, and specific boiling point range (~200-209 °C) which allows it to remain in the film long enough to facilitate flow and coalescence before escaping without causing popping or blistering . PGMEA, with its faster evaporation rate, is less suitable for this role as it would evaporate too early in the cure cycle, potentially leading to surface defects [2].

Coil coating Defect prevention Film formation

Flammability Classification Advantage

DPGMEA is classified as a Class III combustible liquid (flash point 86 °C), whereas PGMEA is a Class II combustible liquid (flash point 42-46 °C) [1][2]. This difference in classification has direct implications for storage, handling, and shipping regulations under OSHA and DOT guidelines. Class III liquids have less stringent requirements for storage volume limits and container types compared to Class II liquids [3].

Chemical storage Transportation Regulatory compliance

DPGMEA Application Scenarios


Coil Coatings Tailing Solvent

Based on evidence that DPGMEA is explicitly cited as a tailing solvent in high-temperature coil coating processes to prevent pinholes and film defects during the final cure stages [1], this scenario is optimal for formulators seeking a solvent that remains in the film long enough to facilitate flow and coalescence before volatilizing. Substitution with faster-evaporating PGMEA in this application would lead to premature solvent loss and increased defect rates.

Extended Open Time & VOC Compliance

With an evaporation rate ≤0.015 relative to n-butyl acetate and a vapor pressure of 0.08 mmHg at 20 °C [1], DPGMEA is the preferred choice for coatings and screen inks where extended wet-edge time is necessary for proper leveling and defect-free film formation. The low vapor pressure also contributes to reduced VOC emissions, supporting compliance with increasingly stringent environmental regulations [2].

Class III Combustible Liquid Logistics

In industrial settings where solvent storage volume is high and fire safety is paramount, DPGMEA's classification as a Class III combustible liquid (flash point 86 °C) provides a distinct advantage over PGMEA (Class II) [1]. This allows for larger storage quantities with less restrictive containment requirements, simplifying facility design and reducing operational costs.

Low-Polarity Resin Solvation

For polymers and resins with solubility parameter profiles closer to DPGMEA's HSP values (δD = 16.3, δP = 4.9, δH = 8.0) [1], this solvent offers superior compatibility and dissolution compared to PGMEA (δD = 15.5, δP = 5.5, δH = 9.8) . This scenario is particularly relevant for acrylics, epoxies, alkyds, and polyesters where precise solvency matching is critical for coating clarity, adhesion, and mechanical properties [2].

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